4-(Aminomethyl)-2-cyclopropoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-cyclopropoxybenzaldehyde is an organic compound characterized by the presence of an aminomethyl group attached to a benzaldehyde ring, which is further substituted with a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-cyclopropoxybenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(Aminomethyl)-2-cyclopropoxybenzoic acid.
Reduction: Formation of 4-(Aminomethyl)-2-cyclopropoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2-cyclopropoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclopropoxy group may contribute to the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)pyridine
Uniqueness
4-(Aminomethyl)-2-cyclopropoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(aminomethyl)-2-cyclopropyloxybenzaldehyde |
InChI |
InChI=1S/C11H13NO2/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5,7,10H,3-4,6,12H2 |
InChI Key |
VOPYANMZVSSEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.